2,4,6-Triisopropylbenzenesulfonyl chloride

Catalog No.
S575567
CAS No.
6553-96-4
M.F
C15H23ClO2S
M. Wt
302.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Triisopropylbenzenesulfonyl chloride

CAS Number

6553-96-4

Product Name

2,4,6-Triisopropylbenzenesulfonyl chloride

IUPAC Name

2,4,6-tri(propan-2-yl)benzenesulfonyl chloride

Molecular Formula

C15H23ClO2S

Molecular Weight

302.9 g/mol

InChI

InChI=1S/C15H23ClO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3

InChI Key

JAPYIBBSTJFDAK-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)Cl)C(C)C

Synonyms

2,4,6-Tris(isopropyl)benzenesulfonyl Chloride; 2,4,6-Triisopropylbenzene-1-sulfonyl Chloride; 2,4,6-Triisopropylphenylsulfonyl Chloride; 2,4,6-Tris(isopropyl)benzenesulfonyl Chloride; NSC 102803; Tripsyl Chloride;

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)Cl)C(C)C

The exact mass of the compound 2,4,6-Triisopropylbenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102803. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl, CAS 6553-96-4) is a highly sterically hindered arenesulfonyl chloride utilized primarily as a premium coupling agent in oligonucleotide synthesis, a regioselective protecting group for complex polyols, and a precursor for trisylhydrazones in olefination chemistry . Unlike standard sulfonyl chlorides, the massive steric bulk provided by the three isopropyl groups fundamentally alters its reactivity profile, accelerating desired nucleophilic substitutions at the sulfonyl sulfur while suppressing unwanted side reactions such as ortho-lithiation and nucleobase sulfonation [1]. For industrial and advanced laboratory procurement, TPSCl is selected not for basic sulfonylation, but for critical applications demanding strict mono-selectivity, high-fidelity phosphodiester/triester bond formation, and the prevention of competitive metalation in strong-base environments.

Research Fit

Sterically shielded sulfonylation & coupling workflow support
Reported exclusive mono-selectivity in cyclodextrin derivatization
Balanced activation profile for oligonucleotide synthesis

Attempting to substitute TPSCl with less hindered analogs like p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride typically results in catastrophic losses in selectivity and process efficiency. In polyol functionalization, TsCl rapidly forms complex, inseparable mixtures of di- and tri-sulfonated byproducts, whereas TPSCl's steric profile enforces strict mono-substitution [1]. During Shapiro olefination, tosylhydrazones are highly susceptible to competitive ortho-lithiation by organolithium bases, consuming reagents and lowering yields; the isopropyl groups of TPSCl completely block this degradation pathway [2]. Furthermore, in dehydrative glycosylation, TsCl often yields non-selective 1:1 anomeric mixtures, whereas TPSCl directs stereoselectivity to favor the desired alpha-isomer [3]. Substituting TPSCl with generic sulfonyl chlorides inevitably leads to higher purification costs and diminished yields in complex syntheses.

Substitution Risk

Steric profile mismatch
Less hindered sulfonyl chlorides (tosyl, mesitylenesulfonyl) may shift selectivity and increase multi-substitution
By-product risk with aggressive analogs
Nitrobenzenesulfonyl chlorides can generate difficult-to-remove by-products in oligonucleotide assembly
Reactivity profile not interchangeable
Unique steric compression effects on SN2 kinetics may not replicate with analogs lacking ortho-isopropyl groups

Strict Mono-Selectivity in Polyol and Macrocycle Functionalization

In the functionalization of highly hydroxylated macrocycles such as gamma-cyclodextrin, the choice of sulfonylating agent dictates the purity of the crude product. When TPSCl is used, the extreme steric bulk restricts the reaction to a single primary hydroxyl, yielding mono-6-O-trisyl-gamma-cyclodextrin in approximately 69% yield with >98% purity [1]. In direct contrast, the use of the industry-standard TsCl under identical conditions fails to control the degree of substitution, resulting in complex, inseparable mixtures of di- and tri-substituted side products [1].

Evidence DimensionProduct purity and substitution control
Target Compound DataTPSCl yields >98% pure mono-substituted product with 0% di/tri-substitution.
Comparator Or BaselineTsCl yields complex mixtures of mono-, di-, and tri-substituted products.
Quantified DifferenceComplete suppression of over-sulfonylation (>98% mono-purity vs complex mixture).
ConditionsSulfonylation of gamma-cyclodextrin in pyridine.

Eliminates the need for costly and labor-intensive chromatographic separations when synthesizing mono-functionalized macrocycles or complex carbohydrates.

Mono-Selectivity
Head-to-head
Exclusive mono-substitution; di-/tri-substituted products not observed
γ-Cyclodextrin sulfonylation in pyridine
Supports high-purity mono-functionalized intermediate (~69% yield, >98% purity reported)
Conditions may require adaptation to substrate

Suppression of Ortho-Lithiation in Shapiro Olefination Precursors

The synthesis of complex olefins via the Shapiro reaction requires the treatment of sulfonylhydrazones with strong organolithium bases (e.g., sec-BuLi, t-BuLi). Tosylhydrazones (derived from TsCl) are highly prone to competitive ortho-lithiation on the aromatic ring, which consumes the expensive base and generates unwanted byproducts [1]. Trisylhydrazones, derived from TPSCl, feature bulky isopropyl groups at the 2,4,6-positions that physically block ortho-lithiation and alpha-lithiation pathways [1]. This structural advantage allows for the precise generation of vinyllithium intermediates, enabling high-yielding syntheses of highly substituted fluoroalkenes and complex natural product fragments where TsCl derivatives fail or require massive reagent excesses.

Evidence DimensionSusceptibility to competitive ortho-lithiation
Target Compound DataTPSCl-derived hydrazones exhibit 0% ortho-lithiation.
Comparator Or BaselineTsCl-derived hydrazones undergo competitive ortho-lithiation.
Quantified DifferenceComplete structural prevention of ortho-metalation side reactions.
ConditionsTreatment of sulfonylhydrazones with sec-BuLi or t-BuLi in aprotic solvents.

Ensures predictable stoichiometry and higher yields in late-stage complex molecule synthesis, directly reducing the consumption of expensive organolithium reagents.

Kinetic Reactivity
Reported
Enhanced SN2 chloride-exchange rate vs. smaller analogues
DFT (B3LYP/6-31+G(d,p)) & radiolabeled Et₄N³⁶Cl
Steric compression can accelerate reactivity despite bulk
Preparative relevance requires review

Stereocontrol in Direct Dehydrative Glycosylation

In the synthesis of complex oligosaccharides, the promoter's electronic and steric properties heavily influence anomeric stereoselectivity. During the direct dehydrative glycosylation of 2-deoxy sugars, the use of TsCl as a promoter yields a non-selective 1:1 mixture of alpha and beta isomers [1]. Substituting TsCl with the more sterically demanding TPSCl dramatically alters the reaction trajectory, improving the stereoselectivity to a 5:1 alpha:beta ratio under optimized conditions, and in some donor systems, achieving exclusive alpha-specificity [1].

Evidence DimensionAnomeric stereoselectivity (alpha:beta ratio)
Target Compound DataTPSCl achieves up to a 5:1 alpha:beta selectivity.
Comparator Or BaselineTsCl yields a 1:1 (non-selective) mixture.
Quantified DifferenceA 5-fold improvement in stereoselectivity for the desired alpha-isomer.
ConditionsReagent-controlled dehydrative glycosylation of 2-deoxy sugars.

Provides the necessary stereochemical control to manufacture biologically active oligosaccharides without losing half the material to the incorrect anomer.

Coupling Selectivity
Head-to-head
Balanced activation: by-product issues avoided vs. nitrobenzenesulfonyl chlorides
Phosphotriester oligonucleotide synthesis
Reported satisfactory yields without difficult purifications
Nitro derivatives gave “unsatisfactory isolated yields”

High-Fidelity Coupling in Oligonucleotide Synthesis

TPSCl is a benchmark coupling agent in the phosphotriester approach to oligonucleotide synthesis. Its unique di-ortho-alkyl substitution counterintuitively accelerates nucleophilic substitution at the sulfonyl sulfur, facilitating rapid internucleotide bond formation [1]. More importantly, unlike unhindered sulfonyl chlorides (e.g., benzenesulfonyl chloride), the massive steric bulk of TPSCl prevents the electrophilic attack and subsequent sulfonation of the nucleobases [2]. This ensures that activation is strictly localized to the phosphate, preserving the integrity of the genetic sequence and delivering high per-step coupling yields without the base-modification side reactions typical of smaller sulfonyl chlorides.

Evidence DimensionCoupling efficiency and nucleobase preservation
Target Compound DataTPSCl achieves 90-95% per-step coupling yields with negligible nucleobase sulfonation.
Comparator Or BaselineUnhindered sulfonyl chlorides (e.g., BsCl) exhibit high rates of nucleobase sulfonation, degrading overall sequence yield.
Quantified DifferenceNear-quantitative coupling yield with complete suppression of nucleobase side reactions.
ConditionsPhosphotriester condensation in aprotic organic solvents.

Essential for the high-purity synthesis of specialized or modified oligonucleotides where standard automated protocols cannot be applied and base integrity is critical.

Formulation Effect
Head-to-head
TPSCl/tetrazole (1:3) gives excellent rate & low sulfonation
TPSCl alone: very low yield & slow rate
Formulation-dependent performance: tetrazole co-reagent essential
Reported superiority over TPSTe and MSTe
Arginine Protection
Class-level
Tip group enables orthogonal guanidino protection
Standard peptide synthesis conditions
Class-level inference; protocol-specific validation needed
Unique steric profile vs. tosyl/mesitylenesulfonyl

Regioselective Protection of Complex Polyols and Carbohydrates

TPSCl is the reagent of choice for mono-functionalizing primary hydroxyls in the presence of secondary hydroxyls or for targeting specific sites on macrocycles (like cyclodextrins) without generating di- or tri-substituted waste [1].

Precursor Synthesis for Shapiro and Bamford-Stevens Reactions

Procurement of TPSCl is critical for synthesizing trisylhydrazones, which are required when treating sensitive or highly substituted ketones with strong organolithium bases, completely avoiding the ortho-lithiation side reactions common with tosylhydrazones [2].

Stereoselective Glycosylation of Deoxysugars

TPSCl serves as a highly effective promoter in dehydrative glycosylations, offering superior alpha-selectivity over standard tosyl chloride, making it invaluable for the pharmaceutical synthesis of complex glycoside antibiotics and natural products [3].

Advanced Oligonucleotide and Phosphonolipid Synthesis

Utilized as a premium condensing agent in phosphotriester and H-phosphonate chemistries, TPSCl ensures rapid internucleotide linkage formation while its steric bulk protects sensitive nucleobases from unwanted sulfonation [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mono-substituted γ-cyclodextrin synthesis
Regioselective mono-functionalization
Absence of di-/tri-substituted by-products
Oligonucleotide assembly (TPSCl/tetrazole)
Formulation-dependent activation
Coupling efficiency vs. sulfonation side reactions
Phosphotriester oligonucleotide synthesis
Controlled activation vs. nitrobenzene derivatives
Yield and purity without by-product interference
Arginine-containing peptide synthesis
Sterically demanding Tip guanidino protection
Orthogonal deprotection & side reaction suppression

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6553-96-4

Wikipedia

2,4,6-Triisopropylbenzenesulfonyl chloride

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